molecular formula C9H8INO4 B1313728 Ethyl 4-iodo-3-nitrobenzoate CAS No. 57362-77-3

Ethyl 4-iodo-3-nitrobenzoate

Cat. No.: B1313728
CAS No.: 57362-77-3
M. Wt: 321.07 g/mol
InChI Key: KWCKGPNDVFZONO-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-3-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl ester group, an iodine atom at the 4-position, and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-iodo-3-nitrobenzoate typically involves a multi-step process starting from commercially available benzoic acid derivatives. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine with a suitable oxidizing agent for iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. For example, the nitration and iodination steps can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst at room temperature.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Major Products:

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: Ethyl 4-amino-3-nitrobenzoate.

    Hydrolysis: 4-iodo-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-iodo-3-nitrobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-3-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making the iodine atom more susceptible to nucleophilic attack. The ester group can also participate in reactions through hydrolysis or transesterification, depending on the reaction conditions.

Comparison with Similar Compounds

    Ethyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 4-fluoro-3-nitrobenzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Ethyl 4-iodo-3-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-iodo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCKGPNDVFZONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458132
Record name Ethyl 4-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57362-77-3
Record name Ethyl 4-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl-4-iodobenzoate ( 10.0 g, 36.2 mmol) in H2SO4 (20 ml) at 0° C. was added dropwise HNO3 ( 4.7 ml, 72.4 mmol). Reaction was stirred at room temperature for 1 h, cooled to 0° C., quenched with ice, diluted with EtOAc, washed with H2O, brine, dried over Na2SO4, concentrated in vacuo to yield the crude title compound as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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